molecular formula C12H19N3 B14678962 N-phenyldiazenyl-N-propylpropan-1-amine CAS No. 1086216-06-9

N-phenyldiazenyl-N-propylpropan-1-amine

Cat. No.: B14678962
CAS No.: 1086216-06-9
M. Wt: 205.30 g/mol
InChI Key: MHNQVULYVOWIIZ-UHFFFAOYSA-N
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Description

N-phenyldiazenyl-N-propylpropan-1-amine is an organic compound that belongs to the class of azo compounds. Azo compounds are characterized by the presence of a nitrogen-nitrogen double bond (N=N) and are widely used in various industries, particularly in the production of dyes and pigments. The structure of this compound consists of a phenyl group attached to a diazenyl group, which is further connected to a propylpropan-1-amine moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-phenyldiazenyl-N-propylpropan-1-amine typically involves the diazotization of aniline followed by coupling with a suitable amine. The general synthetic route can be summarized as follows:

    Diazotization: Aniline is treated with nitrous acid (generated in situ from sodium nitrite and hydrochloric acid) to form a diazonium salt.

    Coupling Reaction: The diazonium salt is then reacted with N-propylpropan-1-amine under basic conditions to form this compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pH, and reactant concentrations are crucial for large-scale production.

Chemical Reactions Analysis

Types of Reactions

N-phenyldiazenyl-N-propylpropan-1-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding nitroso and nitro derivatives.

    Reduction: Reduction of the azo group can yield the corresponding amines.

    Substitution: The phenyl ring can undergo electrophilic substitution reactions, such as nitration, sulfonation, and halogenation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or catalytic hydrogenation can be used.

    Substitution: Electrophilic substitution reactions typically require acidic conditions and reagents like nitric acid (HNO3) for nitration or sulfuric acid (H2SO4) for sulfonation.

Major Products Formed

    Oxidation: Formation of nitroso and nitro derivatives.

    Reduction: Formation of corresponding amines.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

N-phenyldiazenyl-N-propylpropan-1-amine has several applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of various azo dyes and pigments.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development and as a diagnostic tool.

    Industry: Utilized in the production of dyes, pigments, and as an intermediate in organic synthesis.

Mechanism of Action

The mechanism of action of N-phenyldiazenyl-N-propylpropan-1-amine involves its interaction with molecular targets through the azo group. The compound can undergo reduction to form amines, which can then interact with biological molecules. The specific pathways and molecular targets depend on the context of its application, such as its use in biological systems or as a dye.

Comparison with Similar Compounds

Similar Compounds

    Aniline: A primary aromatic amine with a similar structure but lacks the diazenyl group.

    Azobenzene: A simple azo compound with two phenyl groups connected by an azo linkage.

    N,N-dimethyl-4-phenyldiazenylbenzenamine: A related azo compound with different substituents on the nitrogen atoms.

Uniqueness

N-phenyldiazenyl-N-propylpropan-1-amine is unique due to its specific combination of a phenyl group, diazenyl linkage, and propylpropan-1-amine moiety. This unique structure imparts distinct chemical and physical properties, making it suitable for specific applications in dye synthesis and potential biological activities.

Properties

CAS No.

1086216-06-9

Molecular Formula

C12H19N3

Molecular Weight

205.30 g/mol

IUPAC Name

N-phenyldiazenyl-N-propylpropan-1-amine

InChI

InChI=1S/C12H19N3/c1-3-10-15(11-4-2)14-13-12-8-6-5-7-9-12/h5-9H,3-4,10-11H2,1-2H3

InChI Key

MHNQVULYVOWIIZ-UHFFFAOYSA-N

Canonical SMILES

CCCN(CCC)N=NC1=CC=CC=C1

Origin of Product

United States

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